Sucrose Octasulfate-d6 Potassium Salt
Description
Properties
Molecular Formula |
C₁₂H₈D₆K₈O₃₅S₈ |
|---|---|
Molecular Weight |
1293.56 |
Synonyms |
1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octapotassium Salt-d6; Sucrosofate Potassium-d6; |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization Utilizing Deuterium Labeling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation
NMR spectroscopy is an indispensable tool for the structural analysis of Sucrose (B13894) Octasulfate-d6 Potassium Salt. It provides detailed information about the molecular structure, confirms the identity of the compound, and assesses its purity. Certificates of analysis for the non-deuterated analogue, Sucrose Octasulfate Potassium Salt, routinely list NMR as a key test to ensure the material conforms to the expected structure. lgcstandards.comglentham.comcaymanchem.com
Deuterium-Induced Differential Isotope Shift (DIDS) NMR is a specialized technique that leverages the subtle changes in the NMR spectrum caused by isotopic substitution. huji.ac.il When a proton (¹H) is replaced by a deuteron (B1233211) (²H or D), it induces small but measurable shifts in the chemical shifts of nearby nuclei, particularly carbon-13 (¹³C). huji.ac.ilacs.orgresearchgate.net This effect, known as an isotope shift, is highly valuable for spectral assignment and structural analysis. researchgate.net
In the context of sulfated sucrose derivatives, DIDS NMR has been shown to be a useful tool for detecting and characterizing carbon-containing impurities and hydrolysis products in solution. nih.gov The distinct shifts caused by the deuterium (B1214612) labels in Sucrose Octasulfate-d6 Potassium Salt can help to resolve overlapping signals and provide clearer spectra, aiding in the identification of any minor components or degradation products. nih.gov
The complete and unambiguous assignment of all proton (¹H) and carbon-13 (¹³C) NMR resonances is a critical step in confirming the precise structure of the molecule. For the parent compound, potassium sucrose octasulfate, the use of two-dimensional (2D) NMR techniques in conjunction with DIDS NMR has enabled the complete assignment of all ¹H and ¹³C signals. nih.gov This comprehensive assignment is a significant achievement, given the similarity of the chemical environments of the protons and carbons within the glucopyranosyl and fructofuranosyl rings of the sucrose backbone. nih.govresearchgate.net
The sulfation of the hydroxyl groups dramatically alters the chemical shifts compared to unmodified sucrose. The assignments confirmed through these advanced NMR methods provide definitive proof of the molecule's covalent structure. While specific shift data for the deuterated variant is proprietary, the established methodology for the non-deuterated compound is directly applicable.
Interactive Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for Sucrose Octasulfate Moiety
Note: This table provides representative chemical shift ranges for a sucrose octasulfate structure based on published data for related compounds. nih.govresearchgate.net Exact values for the deuterated potassium salt may vary. The table is for illustrative purposes to demonstrate the output of a complete spectral assignment.
| Atom | Residue | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C1 | Glucopyranosyl | ~5.5-6.0 | ~90-95 |
| C2 | Glucopyranosyl | ~4.5-5.0 | ~70-75 |
| C3 | Glucopyranosyl | ~4.8-5.3 | ~75-80 |
| C4 | Glucopyranosyl | ~4.6-5.1 | ~70-75 |
| C5 | Glucopyranosyl | ~4.7-5.2 | ~70-75 |
| C6 | Glucopyranosyl | ~4.2-4.7 | ~65-70 |
| C1' | Fructofuranosyl | - | ~102-107 |
| C2' | Fructofuranosyl | ~4.8-5.3 | ~80-85 |
| C3' | Fructofuranosyl | ~4.7-5.2 | ~75-80 |
| C4' | Fructofuranosyl | ~4.9-5.4 | ~75-80 |
| C5' | Fructofuranosyl | ~4.5-5.0 | ~80-85 |
| C6' | Fructofuranosyl | ~4.3-4.8 | ~60-65 |
A crucial aspect of quality control for sucrose octasulfate is confirming the completion of the sulfation reaction at all eight available hydroxyl positions. The complete assignment of the ¹³C NMR spectrum serves as direct evidence of this. nih.gov The absence of signals corresponding to carbons bearing hydroxyl groups and the presence of signals at the expected downfield shifts for carbons bearing sulfonate groups confirm the "complete sulfation of the sugar moiety during synthesis". nih.gov
Furthermore, NMR spectroscopy is a powerful method for purity analysis. The high resolution of the technique allows for the detection of structurally related impurities, such as incompletely sulfated sucrose molecules or byproducts from the synthesis. nih.gov Specifically, DIDS and ¹³C NMR techniques are effective tools for identifying and characterizing these potential impurities. nih.gov
Mass Spectrometry (MS) Techniques for Identity and Purity Assessment
Mass spectrometry is a key analytical technique used to confirm the molecular weight and identity of this compound and to support quantitative studies.
The analysis of highly polar and polyanionic molecules like sucrose octasulfate by mass spectrometry presents significant challenges. researchgate.net Direct infusion often results in poor ionization efficiency or extensive in-source fragmentation, making detection and quantification difficult. researchgate.nethubspot.net
To overcome these issues, a robust method using ion-pair reversed-phase ultra-performance liquid chromatography coupled with tandem mass spectrometry (IPRP-UPLC-MS/MS) has been developed for the non-labeled analogue. hubspot.netresearchgate.net This method employs a polar column for chromatographic separation and uses a reagent such as diethylamine (B46881) in the mobile phase. hubspot.net Diethylamine acts as an ion-pairing agent, forming a stable and predominant doubly charged positive complex ion with the sucrose octasulfate molecule. hubspot.net This complex is more amenable to electrospray ionization (ESI) and subsequent mass spectrometric detection. hubspot.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, allowing for accurate quantification even in complex biological matrices. hubspot.netresearchgate.net
Interactive Table 2: Summary of a Validated UPLC-MS/MS Method for Sucrose Octasulfate Analysis
Data sourced from published research on the quantitative analysis of sucrose octasulfate. hubspot.netresearchgate.net
| Parameter | Description |
| Chromatography | Ion-Pair Reversed-Phase UPLC |
| Column | Polar Amide |
| Ion-Pairing Reagent | Diethylamine with Formic Acid Buffer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection | Triple Quadrupole Mass Spectrometry |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | ¹³C-labeled Sucrose Octasulfate Sodium Salt |
| Linearity (R²) | > 0.99 |
In quantitative analytical chemistry, particularly for methods involving complex sample preparation and mass spectrometry, the use of a stable-isotope-labeled (SIL) internal standard is the gold standard. waters.comscispace.com this compound is the labeled analogue of Sucrose Octasulfate Potassium Salt and is used as a reference standard.
A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced by their heavier stable isotopes (e.g., ²H for ¹H, ¹³C for ¹²C). waters.com The ideal SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it co-elutes during chromatography and exhibits the same extraction efficiency and ionization response. waters.com By adding a known amount of the SIL standard to a sample at the beginning of the workflow, it can accurately correct for variations in sample recovery and for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix. waters.com
Research on the quantitative analysis of sucrose octasulfate has successfully employed a ¹³C₁₂-labeled version as an internal standard to develop a highly specific and sensitive bioanalytical method. hubspot.netresearchgate.net Similarly, this compound serves this critical role, ensuring the accuracy and precision of quantitative assays by compensating for analytical variability. scispace.com
Application of Other Biophysical Techniques for Conformational and Interaction Analysis
Circular Dichroism Spectroscopy in Conformational Studies
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. While particularly dominant in the study of protein and nucleic acid secondary structure, CD is also a valuable tool for the conformational analysis of carbohydrates, including sulfated oligosaccharides like Sucrose Octasulfate. rsc.org The conformation of sucrose octasulfate, both free in solution and when bound to proteins, has been a subject of significant research interest, primarily using NMR spectroscopy and molecular modeling. nih.govuu.nlmssm.edu These studies have revealed that the molecule is flexible and that its conformation can change significantly upon binding to a protein partner, such as acidic fibroblast growth factor (aFGF). nih.gov
In the context of this compound, CD studies would involve recording spectra under various conditions (e.g., different temperatures, pH, or solvent polarity) to monitor conformational changes. The resulting spectra, characterized by specific positive and negative bands, would serve as a "fingerprint" for its solution-state conformation. researchgate.net Furthermore, by observing changes in the CD spectrum upon the addition of a binding partner (e.g., a protein), one can infer binding-induced conformational shifts in either the oligosaccharide or the protein. nih.gov
Table 1: Representative CD Spectral Features for Oligosaccharide Conformational Analysis
| Wavelength Range (nm) | Chromophore | Structural Information |
| < 200 nm | Acetamido, Carboxy, Sulfate (B86663) | Sensitive to glycosidic linkage geometry and overall molecular shape. rsc.org |
| 200-240 nm | Amide (in glycopeptides), Carboxy | Can indicate the conformation of specific linkages and termini. nih.gov |
| > 240 nm | Aromatic side chains (in proteins) | Changes can indicate indirect effects of oligosaccharide binding on protein tertiary structure. |
This table is illustrative, based on general principles of oligosaccharide CD spectroscopy, to show the type of data that would be relevant.
Fluorescence Spectroscopy in Binding Assays
Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions. It is particularly well-suited for characterizing the binding of ligands to macromolecules, such as the interaction of Sucrose Octasulfate with proteins. nih.gov Binding assays can be designed based on changes in intrinsic protein fluorescence (typically from tryptophan residues) or by using extrinsic fluorescent probes. nih.govcreative-bioarray.com
A common application is in fluorescence quenching or enhancement assays. If a protein's tryptophan residues are located at or near the binding site for Sucrose Octasulfate, the binding event can alter the local environment of these residues, leading to a change in their fluorescence intensity or emission wavelength. researchgate.net By titrating the protein with increasing concentrations of this compound and monitoring the fluorescence change, a binding curve can be generated. From this curve, key thermodynamic parameters such as the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction can be determined. acs.org
For example, the binding of non-deuterated sucrose octasulfate to proteins like basic fibroblast growth factor (bFGF) and thrombin is well-documented. caymanchem.comnih.gov While these studies may have used other techniques, fluorescence spectroscopy offers a powerful alternative for such investigations. springernature.com A hypothetical binding assay could involve monitoring the quenching of bFGF's intrinsic tryptophan fluorescence upon titration with this compound.
Table 2: Illustrative Data from a Fluorescence Titration Binding Assay
| This compound Conc. (µM) | Fluorescence Intensity (Arbitrary Units) | % Quenching |
| 0 | 100 | 0 |
| 1 | 85 | 15 |
| 5 | 50 | 50 |
| 10 | 25 | 75 |
| 20 | 12 | 88 |
| 50 | 10 | 90 |
This table presents hypothetical data to illustrate the principle of a fluorescence quenching binding assay. The Kd would be calculated by fitting this data to a binding equation.
Alternatively, competitive binding assays can be employed. In this setup, a known fluorescent ligand for the target protein is displaced by this compound, leading to a measurable change in the fluorescence signal (e.g., a decrease in fluorescence polarization). This approach is particularly useful when the binding of the compound of interest does not cause a direct change in the protein's intrinsic fluorescence. creative-bioarray.com
Differential Scanning Calorimetry for Stability Profiling
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov It is widely used to investigate the stability of biomolecules, including proteins and carbohydrates. nih.govuniroma1.it For this compound, DSC can provide information on its intrinsic thermal stability and, more importantly, its effect on the thermal stability of proteins to which it binds.
When a protein is heated, it undergoes thermal denaturation, a process that is typically accompanied by a large endothermic heat absorption that can be detected by DSC. The midpoint of this transition is known as the melting temperature (Tm), which is a direct measure of the protein's thermal stability. nih.gov The binding of a ligand, such as sucrose octasulfate, can stabilize the protein structure, resulting in an increase in its Tm.
Research has shown that the binding of sucrose octasulfate to basic fibroblast growth factor (bFGF) significantly enhances the protein's stability against thermal denaturation. nih.gov DSC experiments demonstrated that the denaturation temperature of bFGF increased by approximately 12°C in the presence of saturating concentrations of sucrose octasulfate. nih.gov This stabilizing effect is a key aspect of the compound's biological activity. A similar DSC study using the deuterated analogue would be expected to yield comparable results, confirming that the isotopic labeling does not significantly alter its stabilizing properties.
Table 3: Research Findings on the Effect of Sucrose Octasulfate on Protein Thermal Stability via DSC
| Protein | Condition | Denaturation Temperature (Tm) | Change in Tm (ΔTm) | Reference |
| Basic Fibroblast Growth Factor (bFGF) | bFGF alone | ~58 °C | N/A | nih.gov |
| Basic Fibroblast Growth Factor (bFGF) | bFGF + Sucrose Octasulfate (saturating) | ~70 °C | +12 °C | nih.gov |
The DSC thermogram provides not only the Tm but also the enthalpy of unfolding (ΔH), which relates to the energetic cooperativity of the unfolding transition. Analyzing these thermodynamic parameters provides a detailed profile of how this compound modulates the stability of its protein targets. nih.gov DSC can also be used to study the physical state of the compound itself, identifying transitions such as melting or decomposition, which are crucial for formulation and stability assessment. researchgate.netcerealsgrains.org
Investigation of Biochemical and Cellular Interactions: in Vitro Models
Elucidation of Protein-Ligand Binding Dynamics
Sucrose (B13894) Octasulfate Potassium Salt is known for its ability to interact with various proteins, a characteristic attributed to its high anionic charge density. This allows it to act as a surrogate for heparin in some contexts. caymanchem.com
Sucrose Octasulfate Potassium Salt has been shown to bind to thrombin, a key enzyme in the coagulation cascade. caymanchem.com This interaction specifically occurs at the anion-binding exosite II of thrombin. caymanchem.com The binding affinity (KD) for this interaction is approximately 1.4 µM. caymanchem.com This binding leads to the inhibition of thrombin's catalytic activity, with a reported half-maximal inhibitory concentration (IC50) of 4.5 µM. caymanchem.com
The interaction between Sucrose Octasulfate Potassium Salt and Fibroblast Growth Factors (FGFs), particularly acidic Fibroblast Growth Factor (aFGF or FGF-1) and basic Fibroblast Growth Factor (bFGF or FGF-2), is well-documented. caymanchem.comnih.gov SOS binds to the polyanion binding site on aFGF, competing with other molecules like heparin and suramin. nih.gov This interaction has several functional consequences:
Stabilization: SOS stabilizes aFGF against thermal stress, urea-induced unfolding, and acidic pH conditions. nih.gov
Activity Enhancement: It is reported to enhance the mitogenic activity of aFGF. nih.gov
Binding Inhibition and Displacement: In other contexts, such as tumor growth models, SOS has been shown to prevent FGF-2 from binding to endothelial cells. caymanchem.com It can also remove FGF-2 that is already bound to these cells, with an IC50 of approximately 2 µg/ml. caymanchem.com
These interactions highlight the potential of SOS to regulate tumor growth by modulating FGF-2 binding, transport, and activity. caymanchem.com
Table 1: Protein Binding Parameters of Sucrose Octasulfate Potassium Salt
| Target Protein | Binding Site | Affinity (KD) | Inhibitory Concentration (IC50) | Reference |
| Thrombin | Exosite II | ~1.4 µM | 4.5 µM (catalytic activity) | caymanchem.com |
| FGF-2 | Endothelial Cells | - | ~2 µg/ml (binding inhibition) | caymanchem.com |
Modulation of Enzyme Activity in Cell-Free Systems
The primary enzymatic interaction documented for Sucrose Octasulfate Potassium Salt in cell-free systems is the inhibition of thrombin's catalytic activity, as mentioned previously. caymanchem.com Its ability to bind to exosite II results in a conformational change or steric hindrance that impedes thrombin's function. caymanchem.com Additionally, as a component of the anti-ulcer drug sucralfate (B611045), it is known to inhibit the action of pepsin, a digestive protease. caymanchem.com
Cellular Response Studies in Non-Clinical In Vitro Systems
In vitro studies using various cell lines have explored the effects of Sucrose Octasulfate Potassium Salt on cellular behavior, often in the context of wound healing and cancer research.
The modulation of FGF activity by Sucrose Octasulfate Potassium Salt has direct implications for cell proliferation. By stabilizing FGF and enhancing its mitogenic activity, it can promote the growth of certain cell types. nih.gov Conversely, by inhibiting FGF-2 from binding to endothelial cells, it can inhibit proliferation, a mechanism relevant to its anti-tumor effects observed in mouse melanoma and lung carcinoma models. caymanchem.com In wound healing applications, dressings containing sucrose octasulfate have been shown to restore the biological functions of growth factors, which can, in turn, promote cell proliferation and tissue regeneration. nih.govresearchgate.net
At the cellular level, Sucrose Octasulfate Potassium Salt influences the interaction between growth factors and their receptors on the cell surface. caymanchem.com Its spatially extended architecture is believed to influence these macromolecular interactions. evitachem.com For example, it can prevent or displace the binding of FGF-2 to its receptors on endothelial cells. caymanchem.com In the context of wound healing, it has been suggested that oligosaccharides like sucrose octasulfate can reduce the levels of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, thereby restoring a more favorable environment for healing. nih.gov
Applications in Pharmaceutical and Biochemical Research Standards
Development and Validation of Analytical Methods for Related Compounds
The primary application of Sucrose (B13894) Octasulfate-d6 Potassium Salt is as an internal standard in the development and validation of quantitative analytical methods, particularly those using mass spectrometry. clearsynth.com Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the non-labeled analyte but are distinguishable by their higher mass. pharmaffiliates.comsigmaaldrich.com
In the analysis of complex biological matrices, such as plasma or urine, analytical methods must be robust and account for variations in sample preparation and instrument response. clearsynth.com An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for accurate correction and precise quantification. clearsynth.com Sucrose Octasulfate-d6 Potassium Salt is designed for this purpose, serving as a reliable internal standard for the quantification of sucrose octasulfate and related compounds like the active pharmaceutical ingredient sucralfate (B611045). synzeal.com
Research has led to the development of sensitive bioanalytical methods for sucrose octasulfate using techniques like ion-pair reversed-phase ultra-performance liquid chromatography coupled with mass spectrometry (IPRP-UPLC-MS/MS). researchgate.netresearchgate.net In one such validated method for determining sucrose octasulfate in dog plasma, a ¹³C-labeled version of the compound was used as the internal standard, demonstrating the critical role of stable isotope labeling in achieving method accuracy and precision in accordance with regulatory guidelines. researchgate.net The use of this compound follows the same principle, providing a mass-shifted analogue that is essential for method validation, quality control applications, and supporting Abbreviated New Drug Application (ANDA) submissions for products containing sucralfate. synzeal.comaquigenbio.com
Table 1: Example Parameters for a Validated UPLC-MS/MS Method for Sucrose Octasulfate Analysis This table illustrates the type of analytical method validation where a stable isotope-labeled standard like this compound is critical.
| Parameter | Specification | Result |
| Instrumentation | Ion-Pair UPLC-MS/MS | Achieved high specificity and sensitivity. researchgate.net |
| Internal Standard | ¹³C-labeled Sucrose Octasulfate | Provided accurate quantification. researchgate.net |
| Linearity (R) | > 0.99 | The calibration curve demonstrated excellent linearity. researchgate.net |
| Lower Limit of Quantitation | 0.20 ng on column | The method was highly sensitive. researchgate.net |
| Accuracy & Precision (QC) | Bias and CV within 15% | Met FDA guidelines for bioanalytical method validation. researchgate.net |
Role as a Certified Reference Material and Pharmaceutical Secondary Standard
This compound is utilized as a Certified Reference Material (CRM) and a Pharmaceutical Secondary Standard. lgcstandards.comsigmaaldrich.comsigmaaldrich.com These standards are critical for quality assurance and quality control (QC) in the pharmaceutical industry, ensuring the identity, purity, and strength of drug products.
A Certified Reference Material is a standard of the highest quality, produced and certified in accordance with internationally recognized standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com This certification provides a guarantee of the material's specified properties and traceability to a fundamental unit of measurement, making it suitable for calibrating instruments, validating analytical methods, and assigning values to other reference materials. clearsynth.comsigmaaldrich.com
As a Pharmaceutical Secondary Standard, it provides a convenient and cost-effective alternative to primary pharmacopeial standards for routine laboratory use. sigmaaldrich.com These secondary standards are qualified against primary reference standards (e.g., from USP) and are used in a variety of applications, including:
Pharmaceutical Release Testing: Confirming that a finished product batch meets its quality specifications before being released to the market. sigmaaldrich.com
Method Development: Aiding in the development of new analytical methods for qualitative and quantitative analyses. synzeal.comsigmaaldrich.com
Quality Control: Routine testing of raw materials and in-process samples to ensure consistent product quality. synzeal.com
The availability of this compound as a well-characterized reference material is essential for laboratories performing analyses of sucralfate and related substances, ensuring that their measurements are accurate, reliable, and compliant with regulatory requirements. aquigenbio.com
Research into Novel Excipient Functions in Liposomal Formulations
While the deuterated form of the compound is primarily an analytical tool, the non-deuterated Sucrose Octasulfate Potassium Salt is itself the subject of significant research as a functional excipient in advanced drug delivery systems, particularly liposomal formulations. avt-pharma.com Liposomes are microscopic vesicles that can encapsulate drugs, altering their pharmacokinetic profile and targeting their delivery. dovepress.com Sucrose octasulfate has been identified as a key component for improving both drug loading and stability within these formulations. avt-pharma.comnih.gov
Sucrose octasulfate is used to create an intraliposomal trapping environment that dramatically enhances drug encapsulation efficiency. avt-pharma.comnih.gov This is often achieved by using a triethylamine-sucrose octasulfate (TEA-SOS) salt to form a chemical gradient across the liposomal membrane. dovepress.com This gradient actively drives amphipathic (both water- and fat-soluble) drugs, such as the anticancer agents irinotecan (B1672180) and vincristine (B1662923), into the core of the liposome (B1194612). dovepress.commedchemexpress.com
This active loading mechanism allows for a very high drug-to-lipid ratio, meaning more drug can be loaded per liposome. nih.gov The technology was successfully employed in the formulation of Onivyde® (liposomal irinotecan), where sucrose octasulfate acts as the intraliposomal trapping agent, enabling high drug encapsulation. nih.gov Research has shown that this method improves drug loading compared to passive encapsulation techniques. dovepress.com
Beyond enhancing encapsulation, sucrose octasulfate plays a crucial role in stabilizing the active pharmaceutical ingredient (API) once it is inside the liposome. avt-pharma.com It forms electrostatically stabilized complexes with the encapsulated drug, which improves the in-vitro and in-vivo stability of the formulation. dovepress.com
This stabilization has two key benefits:
Prevents Drug Leakage: The complex holds the drug securely within the liposome, preventing premature release into the bloodstream and ensuring it reaches its target site. dovepress.com
Protects Against Degradation: For sensitive molecules, the sucrose octasulfate complex can protect the API from chemical degradation. For example, it helps prevent the hydrolysis of the active lactone ring of irinotecan, thereby preserving its therapeutic activity. avt-pharma.com
A study on a novel vincristine liposomal formulation demonstrated that using a TEA-SOS core significantly improved the stability of the drug. As shown in the table below, the degradation of vincristine during refrigerated storage was substantially lower in the sucrose octasulfate formulation compared to a generic vincristine sulfate (B86663) liposome injection. dovepress.com This enhanced stability is critical for developing ready-to-use liquid formulations with a longer shelf-life. dovepress.com
Table 2: Comparative Stability of Vincristine Liposomal Formulations at 2–8°C Data adapted from a study on developing a stable single-vial liposomal vincristine formulation. dovepress.com
| Formulation | Drug/Lipid Ratio | Vincristine Degradation (1 Month) | Vincristine Degradation (12 Months) |
| Generic Vincristine Sulfate Liposome | 1/10 | 8.2% | Not Reported |
| Novel TEA-SOS Liposome | 1/5 | Not Reported | 2.9% |
Emerging Research Avenues and Methodological Advancements
Exploration of Further Derivatizations and Their Research Utility
The core structure of Sucrose (B13894) Octasulfate-d6 Potassium Salt serves as a platform for further chemical modification, or derivatization, to create a library of related compounds with tailored properties. The primary goal of such derivatization is to systematically probe structure-activity relationships (SAR). By altering specific parts of the molecule, researchers can identify which structural features are critical for its biological effects.
One key area of exploration is the synthesis of partially desulfated analogs. Research on the non-deuterated parent compound, sucrose octasulfate (SOS), has involved the chemical synthesis of desulfated versions to understand how the dense arrangement of sulfate (B86663) groups contributes to its ability to mediate protein-protein interactions, such as the dimerization of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Applying this strategy to the deuterated scaffold would allow for more precise studies, using the techniques described below, to see how charge distribution affects binding kinetics and specificity.
Furthermore, the deuterium (B1214612) label itself is a form of derivatization with inherent research utility. The replacement of hydrogen with deuterium, known as deuteration, can subtly but significantly alter a molecule's pharmacokinetic profile. nih.gov This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic processes that involve C-H bond cleavage. rsc.org While Sucrose Octasulfate-d6 Potassium Salt is primarily used as a research tool, exploring derivatizations at other positions could yield novel modulators with enhanced metabolic stability, a desirable trait in drug discovery. nih.gov
Advanced Spectroscopic Probes Leveraging Deuterium Labeling for Mechanistic Insights
The presence of deuterium atoms provides a powerful and unique handle for advanced spectroscopic techniques, offering a window into molecular behavior that is often inaccessible with non-labeled compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a principal beneficiary of this isotopic labeling.
Deuterium (²H) NMR and related methods can be used to gain detailed structural and mechanistic insights. For instance, two-dimensional and deuterium-induced, differential-isotope-shift NMR have been successfully employed to fully assign the proton (¹H) and carbon-¹³ (¹³C) resonances of standard potassium sucrose octasulfate. nih.gov This complete assignment is crucial for confirming the full sulfation of the sucrose backbone during synthesis and for identifying any impurities or hydrolysis products. nih.gov The introduction of deuterium at specific sites, as in this compound, creates a distinct signal that can be monitored to study the molecule's orientation, dynamics, and interactions with biological targets without interference from the overwhelming background signals of hydrogen atoms in biological samples.
Beyond in-vitro NMR, deuterium labeling is increasingly used for in-vivo metabolic studies through a technique called Deuterium Metabolic Imaging (DMI). nih.govescholarship.org DMI allows researchers to administer a deuterium-labeled substrate and track its metabolic fate non-invasively within a living organism. escholarship.org While often used with simpler molecules like glucose, the principle extends to more complex labeled compounds. nih.gov Using this compound, researchers could potentially trace its localization, stability, and interaction with tissues or specific cellular components in vivo, providing critical data on its biodistribution and mechanism of action.
Computational Chemistry and Molecular Modeling for Interaction Prediction
Computational methods are indispensable tools for predicting and analyzing the complex intermolecular interactions of highly charged molecules like sucrose octasulfate. Molecular modeling and simulation provide atomic-level insights that complement experimental data.
Crystal structure analysis of sucrose octasulfate in complex with proteins, such as Fibroblast Growth Factor (FGF), reveals the precise binding modes. nih.govnih.gov In the FGF2-FGFR1-SOS complex, the sucrose octasulfate molecule makes critical contacts with both the growth factor and its receptor, stabilizing the dimer complex that initiates cell signaling. nih.gov These experimentally determined structures serve as the foundation for computational studies. Molecular modeling software is used to visualize electrostatic surfaces and analyze the fit between the molecule and its binding partners. nih.gov
Molecular Dynamics (MD) simulations can further extend this understanding by modeling the behavior of the molecule and its complexes in a dynamic, solvated environment. diva-portal.org For related sugars like sucrose, MD simulations have been used to study their aggregation behavior and hydrogen bonding patterns with water. diva-portal.org Similar simulations with this compound could predict how it interacts with specific amino acid residues in a target protein, such as the positively charged heparin-binding site of FGF. nih.gov This predictive power allows for the in-silico screening of potential binding partners and can guide the design of new derivatives with improved affinity or selectivity.
Integration in High-Throughput Screening for Novel Biochemical Modulators
High-Throughput Screening (HTS) enables the rapid testing of thousands of compounds to identify "hits"—molecules that modulate the activity of a biological target. nih.gov this compound is valuable in HTS campaigns, both as a reference compound and as a potential screening tool itself.
In many HTS assays, particularly those designed to find inhibitors of protein-protein interactions, a well-characterized modulator is needed as a positive control. nih.gov Sucrose octasulfate is known to modulate several biological systems, including inhibiting the activity of the enzyme thrombin and preventing FGF-2 from binding to endothelial cells. caymanchem.comcvmh.fr The deuterated version serves as a highly pure and well-characterized reference standard for these activities in an HTS setting. synzeal.comaquigenbio.com
Moreover, the unique physical properties of deuterated compounds can be leveraged in specific HTS formats. For example, in screening methods that use mass spectrometry as the final readout, the distinct mass of this compound would allow it to be easily distinguished from other components in the assay mixture. The integration of advanced instrumentation, capable of handling thousands of samples in miniaturized formats (e.g., 384- or 1536-well plates), is key to modern HTS. cuanschutz.edugenedata.com The use of isotopically labeled probes like this compound can enhance the sensitivity and specificity of these screens, aiding in the discovery of novel biochemical modulators for a range of therapeutic targets. nih.gov
Compound Information
| Compound Name | Synonyms/Alternate Names |
| This compound | Potassium (2S,3R,4R,5R,6R)-2-(((2S,3R,4R,5S)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl-d2)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl-d2)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate) pharmaffiliates.com |
| Sucrose Octasulfate Potassium Salt | Sucrosofate Potassium usbio.net |
| Sucralfate (B611045) | A sucrose sulfate-aluminum complex usbio.net |
| Fibroblast Growth Factor (FGF) | - |
| Thrombin | - |
Chemical Compound Data
| Property | Value | Source(s) |
| Chemical Name | Potassium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl-d2)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl-d2)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate) | synzeal.comaquigenbio.com |
| Molecular Formula | C₁₂H₈D₆K₈O₃₅S₈ | synzeal.comaquigenbio.compharmaffiliates.com |
| Molecular Weight | 1293.51 g/mol | pharmaffiliates.com |
| Alternate CAS (Unlabeled) | 73264-44-5 | pharmaffiliates.com |
| Storage | 2-8°C Refrigerator | pharmaffiliates.com |
| Applications | Reference standard, enzyme inhibitor studies, stable isotope tracer | aquigenbio.compharmaffiliates.com |
Q & A
Q. What are the methodological considerations for synthesizing sucrose octasulfate-d6 potassium salt with high isotopic purity?
Synthesis requires precise control of sulfation and deuterium incorporation. A stepwise approach includes:
- Sulfation : Reacting sucrose with sulfating agents (e.g., sulfur trioxide complexes) under anhydrous conditions.
- Deuterium labeling : Substituting hydrogen atoms with deuterium via acid-catalyzed exchange in deuterated solvents (e.g., D₂O).
- Purification : Use ion-exchange chromatography to isolate the octasulfated product and remove unreacted intermediates .
- Quality control : Verify isotopic purity via mass spectrometry (e.g., ESI-MS) and confirm sulfation degree using elemental analysis .
Q. How can researchers validate the sulfation degree and deuterium incorporation in this compound?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/²H NMR to quantify deuterium substitution and confirm structural integrity.
- Ion Chromatography : Quantify sulfate groups via conductivity detection after hydrolysis .
- Isotopic Ratio Mass Spectrometry (IRMS) : Measure deuterium-to-hydrogen ratios to assess isotopic purity .
- FT-IR Spectroscopy : Identify sulfate ester peaks (~1250 cm⁻¹) and compare with non-deuterated analogs .
Q. What solubility properties of this compound are critical for in vitro assays?
The compound’s solubility depends on:
- Solvent polarity : Highly soluble in water and polar solvents (e.g., DMSO) due to extensive sulfation.
- pH : Stability in neutral to slightly acidic buffers (pH 5.5–6.5) to prevent desulfation .
- Temperature : Store solutions at 4°C to avoid degradation; lyophilize for long-term storage .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed deuterium content in synthesized batches?
Discrepancies often arise from incomplete deuteration or isotopic exchange. Mitigation strategies include:
Q. What experimental designs are suitable for studying the isotopic effect of deuterium on the compound’s biochemical interactions?
Comparative studies using non-deuterated analogs are essential:
- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) for deuterated vs. non-deuterated forms in enzymatic assays (e.g., sulfatase activity).
- Isothermal Titration Calorimetry (ITC) : Compare binding affinities to receptors or proteins .
- Metabolic Tracing : Use LC-MS to track deuterium-labeled metabolites in cell cultures under salt stress .
Q. How can this compound be applied to investigate enzymatic regulation in starch/sucrose metabolism under salt stress?
- Pathway Modulation : Introduce the compound to plant or microbial models to study sulfate-dependent enzyme upregulation (e.g., sucrose synthases) .
- Isotopic Labeling : Use deuterium as a tracer to monitor metabolic flux in KEGG pathways under varying salt concentrations .
- Gene Expression Analysis : Pair metabolic data with RNA-seq to correlate enzyme activity with transcriptional changes .
Methodological Challenges and Solutions
Q. What are the key pitfalls in maintaining the stability of this compound during long-term experiments?
- Degradation Pathways : Hydrolysis of sulfate esters in alkaline conditions.
- Mitigation : Use buffered solutions (pH 5.5–6.5) and avoid freeze-thaw cycles .
- Storage : Lyophilize aliquots and store under argon at -80°C for >2 years .
Q. How should researchers design controls to account for batch-to-batch variability in deuterium labeling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
